- Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles, Tetrahedron Letters, 2017, 58(13), 1324-1325

Cas no 91482-63-2 (1-methyl-4-nitro-indole)

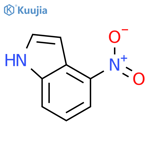

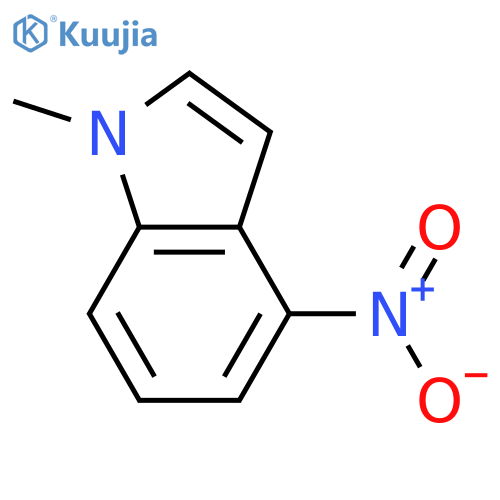

1-methyl-4-nitro-indole structure

Nome do Produto:1-methyl-4-nitro-indole

1-methyl-4-nitro-indole Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-methyl-4-nitro-1H-Indole

- 1H-Indole,1-methyl-4-nitro-

- 1-methyl-4-nitroindole

- 1H-Indole,1-methyl-4-nitro

- 1-methyl-4-nitroindolone

- 4-nitro-N-methylindole

- 1-Methyl-4-nitro-1H-indole (ACI)

- 1-methyl-4-nitro-indole

- CS-0061754

- AKOS006284503

- AB43866

- 1-methyl-4-nitro-1H-indol

- DTXSID20524314

- SY242535

- MFCD08236728

- MGIRVUJGWSRAOV-UHFFFAOYSA-N

- AC-18590

- SCHEMBL2475315

- 91482-63-2

- AS-38397

-

- MDL: MFCD08236728

- Inchi: 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3

- Chave InChI: MGIRVUJGWSRAOV-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O

Propriedades Computadas

- Massa Exacta: 176.05900

- Massa monoisotópica: 176.058577502g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 214

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 50.8Ų

- XLogP3: 1.3

Propriedades Experimentais

- Densidade: 1.298

- Ponto de ebulição: 339.247°C at 760 mmHg

- Ponto de Flash: 158.971°C

- Índice de Refracção: 1.631

- PSA: 50.75000

- LogP: 2.60970

1-methyl-4-nitro-indole Informações de segurança

1-methyl-4-nitro-indole Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-4-nitro-indole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132394-1g |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 97% | 1g |

¥679.00 | 2024-04-25 | |

| Chemenu | CM238124-250mg |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 95%+ | 250mg |

$99 | 2024-07-20 | |

| TRC | M223535-500mg |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 500mg |

$ 365.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-200mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 200mg |

603.0CNY | 2021-07-17 | |

| abcr | AB447383-5 g |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 5g |

€1,253.40 | 2022-08-31 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF512-1G |

1-methyl-4-nitro-indole |

91482-63-2 | 95% | 1g |

¥ 759.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-250mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 250mg |

1052CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-1g |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 1g |

2437.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-50mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 50mg |

266.0CNY | 2021-07-17 | |

| abcr | AB447383-250mg |

1-Methyl-4-nitro-1H-indole; . |

91482-63-2 | 250mg |

€95.30 | 2025-03-19 |

1-methyl-4-nitro-indole Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled

1.2 4 h, rt

1.2 4 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h

Referência

- Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Dimethyl oxalate , Potassium tert-butoxide Solvents: Dimethylformamide

Referência

- Alkylation with oxalic esters. Scope and mechanism, Tetrahedron, 1990, 46(17), 6113-24

Synthetic Routes 4

Condições de reacção

Referência

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 5

Condições de reacção

Referência

- N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonist, Journal of Medicinal Chemistry, 1993, 36(8), 1104-7

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

Referência

- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referência

- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate, Organic Process Research & Development, 2001, 5(6), 604-608

Synthetic Routes 8

Condições de reacção

Referência

- preparation of heterocyclic compounds as 5-HT1c antagonists, China, , ,

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ; 120 °C

2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

Referência

- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 min, rt

1.2 4 h, rt

1.3 Reagents: Water

1.2 4 h, rt

1.3 Reagents: Water

Referência

- Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild Conditions, Asian Journal of Organic Chemistry, 2019, 8(8), 1325-1331

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 14 h, rt

1.3 Reagents: Water ; rt

1.2 14 h, rt

1.3 Reagents: Water ; rt

Referência

- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

Synthetic Routes 12

Condições de reacção

1.1 Catalysts: Potassium ethoxide

Referência

- A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxides, Tetrahedron Letters, 1984, 25(18), 1957-60

1-methyl-4-nitro-indole Raw materials

- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

- 4-nitro-1H-indole

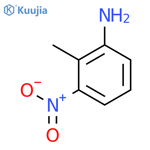

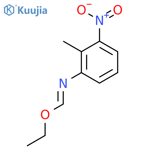

- 2-methyl-3-nitro-aniline

- Methyl trifluoroacetate

1-methyl-4-nitro-indole Preparation Products

1-methyl-4-nitro-indole Literatura Relacionada

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

91482-63-2 (1-methyl-4-nitro-indole) Produtos relacionados

- 61166-05-0(9H-Carbazole,9-methyl-3-nitro-)

- 29906-67-0(1-Methyl-5-nitro-1H-indole)

- 99459-48-0(1-methyl-6-nitro-1H-Indole)

- 23233-33-2(3-Bromo-4-fluoro-benzoic Acid Ethyl Ester)

- 1160994-71-7(2-Bromopyrimidin-4-amine)

- 1093173-25-1(3-(4-chloro-3-methylphenyl)propan-1-ol)

- 2170372-48-0(1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine)

- 2137664-47-0(1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester)

- 1160574-68-4(4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile)

- 2639410-15-2(tert-butyl 4-(1r,3r)-3-aminocyclobutylbenzoate)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:91482-63-2)1-methyl-4-nitro-indole

Pureza:99%

Quantidade:5g

Preço ($):373.0